molecular formula C10H9N3O2 B1587563 2-Amino-4-hydroxy-6-phenoxypyrimidine CAS No. 313961-69-2

2-Amino-4-hydroxy-6-phenoxypyrimidine

Cat. No. B1587563
M. Wt: 203.2 g/mol
InChI Key: NEGQSDPVDSQERW-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-phenoxypyrimidine is a chemical compound with the molecular formula C10H9N3O2 . It is also known by other names such as 2-AMINO-4-HYDROXY-6-PHENOXYPYRIMIDINE and 2-AMINO-6-PHENOXY-4 (1H)-PYRIMIDINONE .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-hydroxy-6-phenoxypyrimidine can be analyzed using techniques such as X-ray diffraction (XRD) and density functional theory (DFT) calculations . These techniques can provide insights into the electronic structure and fluorescence behavior of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-hydroxy-6-phenoxypyrimidine can be determined using various techniques. These properties include its solubility, thermal stability, and hydrophobic properties .

Safety And Hazards

While specific safety data for 2-Amino-4-hydroxy-6-phenoxypyrimidine is not available, similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-4-phenoxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-10-12-8(14)6-9(13-10)15-7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEGQSDPVDSQERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397864
Record name 2-Amino-4-hydroxy-6-phenoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-hydroxy-6-phenoxypyrimidine

CAS RN

313961-69-2
Record name 2-Amino-4-hydroxy-6-phenoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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